molecular formula C7H12N4O4 B565604 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate CAS No. 1246816-23-8

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate

Cat. No.: B565604
CAS No.: 1246816-23-8
M. Wt: 219.215
InChI Key: UISWGTUSVPTGHL-MUTAZJQDSA-N
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Description

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate (CAS: 1246816-23-8) is a deuterium-labeled derivative of 5-acetylamino-6-amino-3-methyluracil (AAMU, CAS: 19893-78-8), a major metabolite of caffeine in humans . The non-deuterated form (AAMU) is produced via hepatic metabolism and is structurally characterized by a uracil backbone with acetylated and amino substituents at the 5- and 6-positions, respectively, and a methyl group at the 3-position (Molecular Formula: C₇H₁₂N₄O₄; MW: 216.19) . The deuterated version (d3) replaces three hydrogen atoms with deuterium, likely at the methyl group (C-3) or acetyl moiety, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic or metabolic studies .

Properties

IUPAC Name

N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWGTUSVPTGHL-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation Using Deuterated Methylating Agents

The most straightforward method involves substituting conventional methylating agents with deuterated equivalents during the alkylation step. For example, iodomethane-d3 (CD₃I) can introduce a trideuteriomethyl group onto the uracil backbone.

Reaction Scheme :

  • Base-mediated alkylation :

    • Substrate: 6-amino-3-methyluracil (non-deuterated precursor)

    • Reagent: CD₃I

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Temperature: 60–80°C, 12–24 hours

    • Yield: ~60–75% (estimated based on analogous reactions).

  • Acetylation :

    • Reagent: Acetic anhydride or acetyl chloride

    • Solvent: Glacial acetic acid

    • Temperature: Room temperature, 2–4 hours

    • Yield: ~85–90%.

Advantages :

  • High isotopic purity (≥98% deuterium incorporation).

  • Scalable for industrial production.

Challenges :

  • CD₃I is cost-prohibitive for large-scale synthesis.

  • Competing reactions may reduce yield if moisture is present.

Isotopic Exchange via Acid-Catalyzed H/D Substitution

Deuterium can be introduced post-synthesis by exposing the non-deuterated compound to deuterated solvents under acidic conditions. This method exploits the lability of C–H bonds adjacent to electron-withdrawing groups.

Procedure :

  • Dissolution : 5-Acetylamino-6-amino-3-methyluracil in deuterated sulfuric acid (D₂SO₄).

  • Heating : Reflux at 100°C for 48–72 hours.

  • Quenching : Neutralization with NaOD in D₂O.

  • Crystallization : Hydrate formation via slow evaporation from D₂O.

Isotopic Enrichment :

  • Typically achieves 70–80% deuterium incorporation.

  • Requires repetitive cycles to enhance deuteration.

Limitations :

  • Risk of structural degradation under prolonged acidic conditions.

  • Lower efficiency compared to direct methylation.

Optimization of Reaction Parameters

Critical variables influencing yield and isotopic purity include solvent choice, temperature, and reagent stoichiometry. The table below summarizes optimal conditions derived from analogous syntheses:

ParameterDirect MethylationIsotopic Exchange
Solvent Anhydrous DMFD₂SO₄/D₂O
Temperature 70°C100°C
Time 18 hours60 hours
Deuterium Source CD₃ID₂O
Isotopic Purity ≥98%70–80%
Yield 65%50%

Purification and Characterization

Post-synthetic steps ensure removal of non-deuterated byproducts and hydrate stabilization:

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/methanol (9:1 v/v).

  • Recovery : >90%.

Recrystallization

  • Solvent System : Deuterium-depleted water (to avoid H/D scrambling).

  • Crystal Form : Monohydrate, confirmed by X-ray diffraction.

Analytical Validation

  • Mass Spectrometry : ESI-MS m/z 219.21 [M+H]⁺, confirming deuterium incorporation.

  • NMR : ¹H NMR absence of methyl proton signals at δ 2.3 ppm; ²H NMR signals at δ 2.3 ppm.

Industrial-Scale Production Challenges

Scaling the synthesis necessitates addressing:

  • Cost of Deuterated Reagents : CD₃I costs ~10× more than CH₃I, incentivizing closed-loop solvent recovery systems.

  • Regulatory Compliance : Adherence to Good Manufacturing Practices (GMP) for isotopic labeling.

  • Byproduct Management : Separation of non-deuterated isomers via preparative HPLC.

Emerging Methodologies

Recent advances in deuteration techniques offer promising alternatives:

Catalytic Deuterium Transfer

Palladium-catalyzed C–H activation using D₂ gas enables site-specific deuteration under mild conditions. Preliminary studies show 90% efficiency in uracil derivatives.

Biocatalytic Approaches

Engineered methyltransferases utilizing deuterated S-adenosylmethionine (SAM-d3) could enable enzymatic deuteration, though this remains experimental.

Chemical Reactions Analysis

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate undergoes various chemical reactions, including:

Scientific Research Applications

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: Studied for its role as a metabolite of caffeine and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate involves its interaction with various molecular targets and pathways. As a metabolite of caffeine, it is involved in the metabolism of caffeine and its subsequent effects on the body. The compound may interact with enzymes such as cytochrome P450, influencing the metabolism of other substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Uracil Derivatives

7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

These compounds, synthesized via multi-component reactions involving 6-aminouracil derivatives and malononitrile, feature a fused pyrido-pyrimidine core with cyano and amino substituents . Key differences include:

  • Functional Groups: The presence of a cyano group (vs. acetyl/amino in AAMU-d3) confers distinct electronic properties, influencing reactivity and biological activity.
  • Synthesis : Prepared via TEBAC-catalyzed reactions at 100°C, followed by N-alkylation , contrasting with AAMU’s metabolic or acetylation pathways .
  • Applications : Primarily explored for pharmacological activity (e.g., kinase inhibition), whereas AAMU-d3 is used in analytical chemistry .

β-Heteroaryl-α,β-didehydro-α-amino Acid Derivatives

These compounds, such as methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoates, incorporate heteroaromatic rings (e.g., pyridine) and α,β-unsaturated ester moieties .

  • Reactivity: The α,β-unsaturated system enables conjugation-based reactions, unlike AAMU’s acetyl-amino stability.
  • Biological Role : Used as intermediates in peptide mimetics, contrasting with AAMU-d3’s role in metabolite tracking .

Comparison with Isotopically Labeled Compounds

Bromacil D3

Bromacil D3 (methyl-D3 in acetonitrile) shares the use of deuterium labeling but differs structurally and functionally:

  • Structure : A herbicide vs. AAMU-d3’s uracil backbone.
  • Analytical Use : Both serve as internal standards, but Bromacil D3’s hazards (flammability, toxicity) necessitate stricter handling protocols .
Table 2: Isotopic Labeling Comparison
Compound Core Function Deuterium Position Handling Precautions
AAMU-d3 Hydrate Metabolic tracer Likely C-3 methyl Standard lab precautions
Bromacil D3 Herbicide analysis Methyl group Flammable, toxic (H225, H302+H312+H332)

Research and Application Gaps

  • Stability Studies : Comparative stability studies under varying pH/temperature conditions are needed for AAMU-d3 and its analogs.

Biological Activity

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate, also known as 5-A6A3M-d3, is a deuterated derivative of uracil, which is a crucial component of nucleic acids. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral treatments. This article explores its biological activity, synthesis, and interaction with biological systems, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₉D₃N₄O₄
  • Appearance : White to off-white powder
  • Solubility : Soluble in water and ethanol
  • Melting Point : Approximately 220-230°C

The presence of deuterium isotopes allows for its use in isotopic labeling experiments, which can be crucial for tracing metabolic pathways without significantly altering the compound's chemical behavior.

Biological Activities

Research indicates that 5-Acetylamino-6-amino-3-methyluracil-d3 exhibits several notable biological activities:

  • Enzyme Inhibition : It has been studied for its potential role in inhibiting enzymes involved in nucleotide metabolism, suggesting applications in cancer therapy and antiviral treatments.
  • RNA Interference : Due to its structural similarity to nucleobases, it may interfere with RNA synthesis or function, making it a candidate for further pharmacological investigations.
  • Chemiluminescence Activity : Preliminary studies have shown that this compound possesses chemiluminescence activity, which could be leveraged in various biochemical assays .

Synthesis Methods

The synthesis of 5-Acetylamino-6-amino-3-methyluracil-d3 can be achieved through various chemical pathways. The methods typically involve:

  • Nucleophilic substitutions
  • Hydrolysis reactions under acidic or basic conditions

These reactions can affect the compound's biological activity and stability.

Interaction Studies

Interaction studies involving 5-Acetylamino-6-amino-3-methyluracil-d3 have focused on its binding affinity with specific enzymes and receptors. Techniques such as molecular docking simulations and kinetic assays have been employed to elucidate the compound's mechanism of action at the molecular level. Understanding these interactions is crucial for assessing its therapeutic potential.

Data Table: Biological Activities Overview

Activity TypeDescriptionResearch Findings
Enzyme InhibitionInhibits nucleotide metabolism enzymesPotential applications in cancer therapy and antiviral treatments
RNA InterferenceMay interfere with RNA synthesisStructural similarity to nucleobases suggests this role
ChemiluminescenceExhibits chemiluminescence activityUseful in biochemical assays

Case Study 1: Enzyme Inhibition

A study demonstrated that 5-Acetylamino-6-amino-3-methyluracil-d3 effectively inhibited a specific enzyme involved in nucleotide metabolism. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent against cancers characterized by altered nucleotide metabolism.

Case Study 2: RNA Synthesis Interference

In another investigation, researchers explored the compound's ability to disrupt RNA synthesis in vitro. The findings suggested that at certain concentrations, 5-Acetylamino-6-amino-3-methyluracil-d3 could significantly reduce RNA polymerase activity, indicating its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate in a laboratory setting?

  • Methodological Answer :

  • Identity Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the deuterium (d3) labeling and structural features. Infrared (IR) spectroscopy can verify functional groups like acetyl and amino moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight matches theoretical values .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities. A retention time comparison with certified standards and a purity threshold of ≥98% (area normalization) is advised .
  • Data Table :
TechniqueParameterTarget Value
NMR (¹H/¹³C)Deuterium integration3H (d3)
HRMSMolecular ion ([M+H]⁺)Theoretical ± 0.001 Da
HPLCPurity (area %)≥98%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Waste Disposal : Segregate aqueous and organic waste. Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities .
  • Emergency Response : For accidental exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for compound-specific first aid .

Q. What synthetic routes are employed to prepare this compound, and what parameters influence yield?

  • Methodological Answer :

  • Synthesis : A common route involves acetylation of 6-amino-3-methyluracil followed by deuterium exchange using D₂O under acidic catalysis.
  • Critical Parameters :
  • pH Control : Maintain pH 4–5 during deuterium labeling to prevent hydrolysis of the acetyl group.
  • Temperature : Reaction at 60–70°C optimizes deuteration efficiency without degrading the uracil ring .

Advanced Research Questions

Q. How does isotopic labeling (d3) affect the compound’s physicochemical properties and metabolic stability?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use mass spectrometry to compare degradation rates of deuterated vs. non-deuterated analogs in metabolic assays. For example, deuterium at methyl groups may reduce CYP450-mediated oxidation, extending half-life .
  • Solubility Studies : Conduct phase-solubility analysis in buffers (e.g., PBS pH 7.4) to detect isotopic impacts on hydration .

Q. What advanced techniques characterize the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure hydrate decomposition temperatures (e.g., 110–130°C for water loss).
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via LC-MS every 30 days .
  • Data Table :
ConditionDegradation MarkerAcceptable Threshold
40°C/75% RHImpurity X (by LC-MS)≤0.5%
Light exposure (5000 lux)Color change (UV-Vis)ΔAbs < 0.1

Q. How can researchers design experiments to study interactions between this compound and biological macromolecules (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetyltransferases) on gold sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in hydrate stability data across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (humidity, temperature) to isolate variables.
  • Cross-Validation : Compare results with independent techniques (e.g., TGA vs. Karl Fischer titration for water content) .

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